Molecular Weight and Hydrogen Bond Donor/Acceptor Profile vs. 1,2,5-Oxadiazole-3-carboximidamide Scaffolds
The core 1,2-oxazole-3-carboximidamide scaffold (MW 111.10) is lighter than the analogous 1,2,5-oxadiazole-3-carboximidamide (MW ~128 Da for the unsubstituted core, e.g., CAS 39512-81-7). This results in fewer hydrogen bond acceptors (3 vs. 4) and a lower topological polar surface area (tPSA ~66 Ų vs. ~89 Ų), which may translate to improved passive membrane permeability . In IDO1 inhibitor programs, 1,2,5-oxadiazole-3-carboximidamide derivatives achieved hIDO1 IC50 values of 108.7–178.1 nM, but the heavier scaffold contributes to a higher molecular weight for final compounds, potentially limiting solubility and oral bioavailability [1]. The smaller oxazole core offers a more favorable starting point for fragment growth while maintaining the critical N-hydroxyamidine pharmacophore.
| Evidence Dimension | Molecular weight and hydrogen bond features |
|---|---|
| Target Compound Data | MW 111.10; 3 HBA; 2 HBD; tPSA ~66 Ų |
| Comparator Or Baseline | 1,2,5-Oxadiazole-3-carboximidamide core: MW ~128; 4 HBA; 2 HBD; tPSA ~89 Ų |
| Quantified Difference | ΔMW = -17 Da; ΔHBA = -1; ΔtPSA ≈ -23 Ų |
| Conditions | Calculated physicochemical properties (ChemSpider, PubChem predictions) |
Why This Matters
For fragment-based screening libraries, a 17 Da lower molecular weight and reduced tPSA can significantly improve hit rates and downstream lead optimization efficiency.
- [1] Song, X., et al. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Eur. J. Med. Chem. 2020, 189, 112059. View Source
